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Compound of Interest

1-(3-Bromophenyl)-3-
Compound Name:
oxocyclohexanecarboxylic acid

Cat. No.: B13085332

Get Quote

Executive Summary & Retrosynthetic Analysis

The target molecule features a cyclohexane ring with a quaternary carbon at C1 (bearing both

the carboxylic acid and the 3-bromophenyl group) and a ketone functionality at C3. Direct
alkylation of cyclohexanones often fails to install the aryl group at the quaternary center
efficiently due to steric hindrance.[1]

Therefore, the optimal strategy involves constructing the ring around the quaternary center
using a dialkylation approach, followed by regioselective oxidation.

Retrosynthetic Logic

o Target: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

¢ FGI (Functional Group Interconversion): The C3-ketone is derived from a C3-hydroxyl or
C3,C4-alkene. The C1-acid is derived from a nitrile to allow for strong nucleophilic chemistry
during ring closure.
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» Disconnection: The cyclohexane ring is disconnected into a 3-bromophenylacetonitrile core
and a C4-dihalide fragment (cis-1,4-dichloro-2-butene).

o Key Intermediate: 1-(3-Bromophenyl)cyclohex-3-enecarbonitrile.

Starting Materials:
3-Bromophenylacetonitrile

+
cis-1,4-Dichloro-2-butene

Double Alkylation
(NaH/DMF)

Intermediate 3:
1-(3-Bromophenyl)cyclohex-3-enecarbonitrile

ydrolysis

Intermediate 2:
1-(3-Bromophenyl)cyclohex-3-enecarboxylic acid

egioselective Hydration
(via Iodolactonization)

Intermediate 1:
3-Hydroxy-1-(3-bromophenyl)cyclohexanecarboxylic acid

Dxidation (Jones)

Target:

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid
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Figure 1: Retrosynthetic tree illustrating the ring-construction strategy followed by
regioselective oxidation.

Detailed Synthetic Protocol
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Stage 1: Construction of the Cyclohexene Scaffold

The synthesis begins with the formation of the quaternary center and the cyclohexane ring in a
single pot via a double alkylation (Wichterle-type construction).

» Reagents: 3-Bromophenylacetonitrile (1.0 eq), cis-1,4-Dichloro-2-butene (1.1 eq), Sodium
Hydride (2.2 eq, 60% dispersion).

e Solvent: DMF (Anhydrous).[1]
e Conditions: 0°C to RT, 12 h.

Protocol:

Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous DMF under Argon.

e Cool to 0°C. Add 3-Bromophenylacetonitrile dropwise. Stir for 30 min to form the crimson-
colored carbanion.

e Add cis-1,4-Dichloro-2-butene dropwise, maintaining internal temperature <10°C.

o Note: The cis-isomer is crucial for facile ring closure. The trans-isomer reacts significantly
slower and may lead to polymerization.

 Allow the mixture to warm to room temperature and stir for 12 hours.
e Quench: Carefully pour onto crushed ice/NH4CI. Extract with EtOAc.[1][2]
« Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

e Product:1-(3-Bromophenyl)cyclohex-3-enecarbonitrile.

Stage 2: Hydrolysis of Nitrile to Carboxylic Acid

The steric bulk of the quaternary center requires harsh conditions for hydrolysis.[1]
» Reagents: NaOH (5.0 eq), Ethylene Glycol/Water (1:1).[1]

o Conditions: Reflux (160°C), 24 h.
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Protocol:

o Dissolve the nitrile in ethylene glycol/water.[1] Add solid NaOH.[1]

o Reflux vigorously.[1] Monitor by TLC (disappearance of nitrile spot).

o Cool, dilute with water, and wash with ether (to remove unreacted organics).[1]
 Acidify the aqueous layer to pH 2 with conc. HCI.

o Extract the precipitate with EtOAc, dry over Na2S0O4, and concentrate.

e Product:1-(3-Bromophenyl)cyclohex-3-enecarboxylic acid.

Stage 3: Regioselective Installation of the C3-Ketone

Direct Wacker oxidation of the intermediate alkene typically yields a mixture of 3-oxo and 4-oxo
iIsomers. To guarantee the 3-oxo position, we utilize an lodolactonization strategy which locks
the oxygen at C3 via an intramolecular lactone intermediate.

Step 3A: lodolactonization
» Reagents: 12 (2.0 eq), Kl (4.0 eq), NaHCO3 (3.0 eq), H2O/THF.[1]

e Mechanism: The carboxylate anion attacks the iodonium ion intermediate.[1] Due to
geometric constraints, the 5-membered lactone (gamma-lactone) bridging C1 and C3 is
kinetically favored over the delta-lactone.

e Product:5-(3-Bromophenyl)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (Intermediate).

Step 3B: Reductive Ring Opening

e Reagents: Zinc dust (excess), Acetic Acid, Ethanol.[1]

e Conditions: Reflux, 2 h.

e Action: Zinc reduces the C-1 bond and opens the lactone, yielding the C3-hydroxyl group.

e Product:1-(3-Bromophenyl)-3-hydroxycyclohexanecarboxylic acid.
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Step 3C: Oxidation to Ketone

o Reagents: Jones Reagent (CrO3/H2S04) or PCC.[1]

o Conditions: Acetone, 0°C.

e Protocol:

[e]

Dissolve the hydroxy-acid in acetone at 0°C.

o

Add Jones reagent dropwise until an orange color persists.[1]

[¢]

Quench with isopropanol (turns green).

[¢]

Extract with DCM.[1]

[e]

Final Product:1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

Reaction Mechanism & Logic

The critical success factor is the lodolactonization step.[1] The diagram below illustrates how
this step differentiates between the C3 and C4 positions.

Intramolecular
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(Kinetic Control) _ [EReEtFRRERIE 2. Jones Oxidation M Final Product
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Figure 2: Mechanistic pathway highlighting the regiocontrol provided by iodolactonization.

Analytical Profile
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For validation, the synthesized compound should exhibit the following spectral characteristics:

Method Expected Signal Interpretation
Carboxylic acid proton (-
1H NMR (DMSO-d6) 012.1 (s, 1H)
COOQH).
3-Bromophenyl aromatic
07.4-7.6(m,4H)
protons.
Isolated CH2 at C2 (alpha to
0 2.8 (d, 1H), 2.4 (d, 1H)
ketone and quaternary C).[1]
Remaining ring methylene
02.2-1.8(m, 6H)
protons.
13C NMR ~208 ppm Ketone carbonyl (C3).[1]
Carboxylic acid carbonyl (C1).
~176 ppm
[1]
~50-55 ppm Quaternary Carbon (C1).
Characteristic Br isotope
Mass Spec (ESI-) [M-H]- = 295/297 .
pattern (1:1 ratio).
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¢ Sigma-Aldrich.1-(3-Bromophenyl)cyclohexanecarboxylic acid (Related Scaffold). Available
at:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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